Benzoic acid, 2-trifluoroacetylamino-6-chloro-

Medicinal Chemistry Physicochemical Profiling Pre-formulation

Researchers requiring simultaneous amine protection and an ortho-chloro directing group face unnecessary synthetic burden when using 2-amino-6-chlorobenzoic acid. This compound delivers both motifs in a single, ready-to-couple building block. - Eliminates in-house TFA protection of 2-amino-6-chlorobenzoic acid, saving 1-2 synthetic steps. - Ortho-Cl retained for regioselective functionalization or target engagement in PAI-1 inhibitor programs. - ≥98% purity with sealed, 2-8°C storage ensures consistent performance across multiple reaction scales.

Molecular Formula C9H5ClF3NO3
Molecular Weight 267.59 g/mol
Cat. No. B13493712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-trifluoroacetylamino-6-chloro-
Molecular FormulaC9H5ClF3NO3
Molecular Weight267.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)O)NC(=O)C(F)(F)F
InChIInChI=1S/C9H5ClF3NO3/c10-4-2-1-3-5(6(4)7(15)16)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16)
InChIKeyVZMACVGAZYRBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Trifluoroacetylamino-6-Chlorobenzoic Acid Overview


Benzoic acid, 2-trifluoroacetylamino-6-chloro- (CAS 959251-41-3), systematically named 2-chloro-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid, is a specialty ortho-substituted aromatic building block featuring a carboxylic acid moiety, a chlorine atom, and a trifluoroacetamido group on the benzene ring . With a molecular formula of C9H5ClF3NO3 and a molecular weight of 267.59 g/mol, this compound belongs to the class of trifluoroacetyl-protected aniline derivatives and finds primary application as a synthetic intermediate in medicinal chemistry and agrochemical research programs, where the trifluoroacetamido group serves both as a protecting group for the amine and as a lipophilic moiety capable of modulating physicochemical and pharmacokinetic properties of target molecules .

Differentiation from Structural Analogs


Simple substitution with 2-amino-6-chlorobenzoic acid or 2-(trifluoroacetamido)benzoic acid is chemically invalid when the ortho-chloro and N-trifluoroacetyl motifs are both required for downstream synthetic or property objectives. The trifluoroacetyl group in the target compound provides simultaneous amine protection and enhanced lipophilicity [1], whereas the free amine in 2-amino-6-chlorobenzoic acid (CAS 2148-56-3) introduces unwanted nucleophilicity and hydrogen-bonding capacity that can derail subsequent coupling reactions or alter target binding . Conversely, 2-(trifluoroacetamido)benzoic acid (MFCD00175073) lacks the ortho-chloro substituent, which may be essential for directing regioselective functionalization or for establishing critical hydrophobic contacts in a receptor binding pocket [2]. Class-level inference from related trifluoroacetamides indicates that the combination of ortho-chloro and N-trifluoroacetyl motifs creates a unique steric and electronic environment not replicable by any single-feature analog [3].

Quantitative Evidence vs. Analogs


Physicochemical Properties vs. 2-Amino-6-Chlorobenzoic Acid

Computational predictions indicate that the trifluoroacetylamino-6-chloro- derivative possesses substantially different physicochemical properties compared to its unprotected amino precursor, 2-amino-6-chlorobenzoic acid. The target compound exhibits a predicted density of 1.637 g/cm³ and a boiling point of 368.2 °C , whereas the amino precursor has a reported density of 1.325-1.476 g/cm³ and a boiling point of 250-339.3 °C [1]. The molecular weight increases from 171.58 g/mol to 267.59 g/mol due to the trifluoroacetyl group addition .

Medicinal Chemistry Physicochemical Profiling Pre-formulation

Lipophilicity vs. 2-(Trifluoroacetamido)benzoic Acid

Lipophilicity, a key determinant of membrane permeability and metabolic stability, is substantially altered by the ortho-chloro substituent. While a direct experimental LogP value for the target compound is not available in the public domain, class-level inference can be drawn from the positional isomer 5-chloro-2-(trifluoroacetamido)benzoic acid, which has a calculated LogP of 2.612 [1]. In contrast, the non-chlorinated analog 2-(trifluoroacetamido)benzoic acid has a reported LogP of 2.937 [2]. The introduction of the chloro substituent (regardless of exact position) reduces the LogP by approximately 0.3 units, corresponding to a roughly 2-fold reduction in octanol-water partition coefficient, thereby favoring aqueous solubility over membrane partitioning.

Drug Design Lipophilicity ADME Prediction

Synthetic Utility vs. 2,6-Dichlorobenzoic Acid

The target compound offers a distinct synthetic advantage over 2,6-dichlorobenzoic acid (CAS 50-30-6) for applications requiring a protected aniline moiety. While 2,6-dichlorobenzoic acid is commercially available and used as a LuxS enzyme inhibitor precursor [1], it lacks an amino group for further derivatization. In contrast, the target compound is synthesized via trifluoroacetylation of 2-amino-6-chlorobenzoic acid using trifluoroacetic anhydride , providing an orthogonally protected amine that can be selectively deprotected under mild basic conditions to reveal the free amine for subsequent coupling reactions without disturbing the carboxylic acid or chloro substituents.

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Biological Activity in Antitumor Screens

A class-level inference from studies on N-trifluoroacetyl amino acid derivatives indicates that the trifluoroacetamido group can confer growth-inhibitory activity in microbial antitumor prescreens. Otani and Briley (1979) demonstrated that active trifluoroacetyl compounds exhibited activity equivalent to the most active chloroacetyl derivatives when compared to chloroacetyl-m-fluorophenylalanine as a reference standard [1]. The target compound, bearing this trifluoroacetamido motif in conjunction with an ortho-chloro substituent, falls within this active chemotype, whereas the non-acylated precursor 2-amino-6-chlorobenzoic acid does not possess this biological activity profile.

Anticancer Drug Discovery Microbial Screening Structure-Activity Relationship

Key Applications in Drug and Agrochemical Discovery


PAI-1 Inhibitor Synthesis for Thrombotic Disease

The compound's protected amine and ortho-chloro substitution pattern is structurally compatible with PAI-1 inhibitor pharmacophores, as evidenced by its mention in a patent document related to plasminogen activator inhibitor-1 inhibitors [1]. Researchers developing novel PAI-1 antagonists can utilize this building block to introduce a metabolically stable trifluoroacetamido group while retaining the ortho-chloro moiety critical for target engagement, thereby accelerating structure-activity relationship (SAR) exploration in cardiovascular and fibrotic disease programs.

ADME Optimization via Trifluoroacetamide

When a hit compound derived from 2-amino-6-chlorobenzoic acid exhibits poor metabolic stability or excessive polarity, the trifluoroacetyl-protected analog offers a strategic upgrade. The trifluoroacetamido group increases molecular weight and lipophilicity (inferred LogP ~2.6) compared to the free amine (LogP of parent amino acid ~0.5-1.0) [2], which can improve membrane permeability and reduce renal clearance, addressing common lead optimization bottlenecks in CNS and anti-infective drug discovery programs.

Orthogonal Protection for Sequential Derivatization

In synthetic sequences requiring selective manipulation of the carboxylic acid group while keeping the amine protected, this compound provides a stable trifluoroacetyl protecting group that is orthogonal to many common ester and amide coupling conditions. As a commercial product with ≥98% purity , it eliminates the need for in-house protection steps, reducing laboratory time and improving overall yield consistency for medicinal chemistry and process research laboratories.

Agrochemical Intermediate for Herbicide and Fungicide Discovery

Benzoic acid derivatives with halogen and trifluoroacetamido substituents are known scaffolds in agrochemical research for their herbicidal and fungicidal properties. The target compound's combination of ortho-chloro and trifluoroacetamido groups provides a unique substitution pattern for exploring novel modes of action in crop protection, particularly where enhanced lipophilicity (inferred from LogP data) may improve cuticular penetration and systemic movement in plants [3].

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